molecular formula C18H19N3O3 B1507368 (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone CAS No. 473734-32-6

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B1507368
CAS No.: 473734-32-6
M. Wt: 325.4 g/mol
InChI Key: PSFMCGNZHVEGTJ-UHFFFAOYSA-N
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Description

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, an amino group, and a hydroxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with an appropriate benzoyl chloride derivative to form the piperazine-benzoyl compound.

  • Introduction of Amino Group: : The amino group is introduced through a substitution reaction, often using ammonia or an amine source.

  • Hydroxylation: : The hydroxy group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The hydroxy group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: : Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl compounds.

Scientific Research Applications

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: can be compared with other similar compounds, such as:

  • 4-(3-Amino-2-hydroxybenzoyl)piperazine: : Similar structure but lacks the phenyl group.

  • 4-(3-Amino-2-hydroxybenzoyl)benzene: : Similar functional groups but different core structure.

  • 4-(3-Amino-2-hydroxybenzoyl)pyridine: : Similar functional groups but different heterocyclic core.

These compounds share similarities in their functional groups but differ in their core structures, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-15-8-4-7-14(16(15)22)18(24)21-11-9-20(10-12-21)17(23)13-5-2-1-3-6-13/h1-8,22H,9-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFMCGNZHVEGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729813
Record name [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-32-6
Record name [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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